![molecular formula C9H13Cl2N3 B1424368 (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride CAS No. 672325-34-7](/img/structure/B1424368.png)
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride
Overview
Description
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, also known as TFMPP, is a psychoactive drug that belongs to the benzodiazepine family. It is commonly used in scientific research to study the effects of psychoactive drugs on the brain and behavior. TFMPP has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in the field.
Scientific Research Applications
Synthesis and Characterization
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride and its derivatives have been studied extensively in the field of chemistry for synthesis and characterization. Vishwanathan and Gurupadayya (2014) synthesized novel oxadiazole derivatives from benzimidazole, involving the condensation of hydrazide derivative with carboxylic acid derivatives. This led to the formation of various novel compounds characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).
Catalytic and Bioactivity Studies
Compounds based on (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride have been used in various bioactivity studies. For instance, Al-Hakimi et al. (2020) designed and synthesized complexes derived from Schiff base 2-aminomethylbenzimidazole and evaluated their biological activity. The results demonstrated that these complexes exhibit significant antibacterial, antifungal, and antitumor activities, with the Cd (II) complex showing the highest antifungal and antibacterial activities among the tested complexes (Al-Hakimi et al., 2020).
Novel Drug Design and Catalysis
The derivatives of benzimidazole, including (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, are known for their medicinal importance and extensive use in drug design and catalysis. Ajani et al. (2016) synthesized a series of 2-substituted benzimidazole derivatives, which exhibited marked potency as antimicrobial agents, demonstrating the significant role of these compounds in medicinal chemistry and drug design (Ajani et al., 2016).
Molecular Structures and Biological Activity
Kopel et al. (2015) synthesized bis(benzimidazole) and trithiocyanurate complexes and studied their molecular structures. They found that these compounds, particularly when used in combination with trithiocyanuric acid, exhibited potential antimicrobial activity, showcasing their usefulness in the treatment of infections caused by bacteria or yeasts (Kopel et al., 2015).
properties
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDYSOJNCQCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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